(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine
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Overview
Description
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine is a chiral amine compound featuring a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate alkylating agents.
Introduction of the Amino Group: The amino group is introduced via reductive amination or other amination techniques.
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (2S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve nucleophiles like halides or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups.
Scientific Research Applications
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine: The enantiomer of the compound, with different biological activity.
2-(1,3-Dihydro-2-benzofuran-1-yl)ethanamine: A structurally similar compound with a shorter carbon chain.
2-(1,3-Dihydro-2-benzofuran-1-yl)propan-2-amine: A positional isomer with different chemical properties.
Uniqueness
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers and isomers. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(6-12)11-10-5-3-2-4-9(10)7-13-11/h2-5,8,11H,6-7,12H2,1H3/t8-,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAPVDGOIBDBRK-YMNIQAILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1C2=CC=CC=C2CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1C2=CC=CC=C2CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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